molecular formula C16H20N2 B12959128 (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B12959128
M. Wt: 240.34 g/mol
InChI Key: BTHYVQUNQHWNLS-IYBDPMFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two phenyl groups and two methyl groups attached to the nitrogen atoms, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes using palladium or other suitable catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include imines, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .

Biology

In biological research, this compound is used to study enzyme mechanisms and interactions due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration provides distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

(1R,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16+

InChI Key

BTHYVQUNQHWNLS-IYBDPMFKSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.